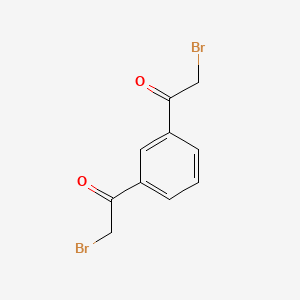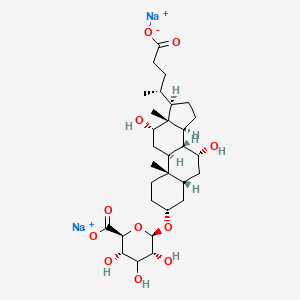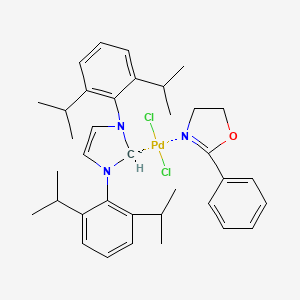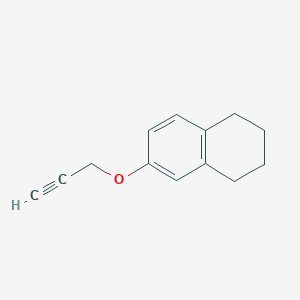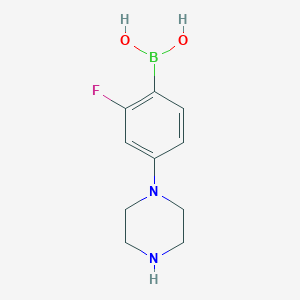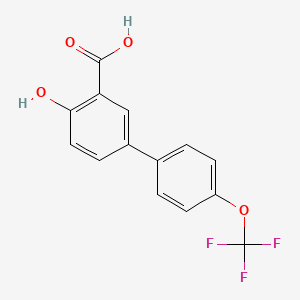
4-Hydroxy-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group has become a novel moiety in various fields due to its unique features
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps. One common method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group into the biphenyl structure . The synthetic routes often involve the coupling of bromophenols with organoboron esters . Industrial production methods may vary, but they generally follow similar principles, utilizing advanced reagents and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethoxy group can be introduced through trifluoromethoxylation reactions, which have been facilitated by the development of new reagents . Common reagents used in these reactions include trifluoromethoxylating agents and catalysts that promote the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The trifluoromethoxy group is known to enhance the biological activity and stability of compounds, making it a valuable moiety in pharmaceutical research . In industry, this compound can be used in the development of new materials with improved properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific targets . This can result in the modulation of biological pathways and the exertion of desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can be compared with other similar compounds that contain the trifluoromethoxy group. Some of these compounds include 4-(trifluoromethoxy)phenylacetic acid and 4-trifluoromethoxyphenylboronic acid . These compounds share the trifluoromethoxy moiety but differ in their overall structure and properties. The uniqueness of 4-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H9F3O4 |
|---|---|
Molekulargewicht |
298.21 g/mol |
IUPAC-Name |
2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) |
InChI-Schlüssel |
RQHVYGLKUPHRJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
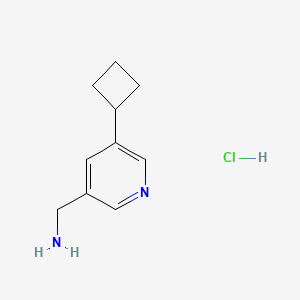
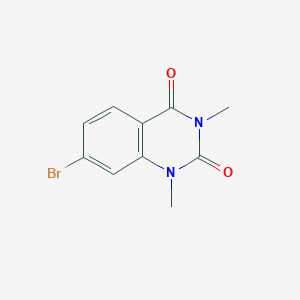
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
